molecular formula C19H26N2O6 B15362659 (2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid

(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid

Cat. No.: B15362659
M. Wt: 378.4 g/mol
InChI Key: LLAOGJWNOKHMDZ-CABCVRRESA-N
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Description

(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective deprotection to modify its functional groups for downstream applications:

Reaction TypeConditionsOutcomeApplication ExampleSource
Cbz Group Removal H₂/Pd-C in EtOH or TFA/CH₂Cl₂Cleaves benzyloxycarbonyl group, yielding free amineSynthesis of diazabicyclooctane derivatives
Boc Group Removal 2 M HCl in dioxane (rt, 2 hr)Cleaves tert-butoxycarbonyl group, generating secondary aminePreparation of arginase inhibitors
Acid Deprotection 6 M HCl (reflux)Liberates free carboxylic acid from ester-protected derivativesFinal steps in drug intermediate synthesis

Key Findings :

  • Sequential deprotection (Cbz → Boc) enables site-specific functionalization of the piperidine ring .

  • Acidic conditions (HCl) are preferred for Boc removal due to compatibility with acid-stable intermediates .

Substitution and Functionalization

The amine and carboxylic acid groups participate in nucleophilic and condensation reactions:

Reaction TypeReagents/ConditionsProductSignificanceSource
N-Alkylation 3,4-Dichlorobenzaldehyde, NaBH(OAc)₃Tertiary amine with arylalkyl substituentEnhances binding to enzymatic targets
Reductive Amination Benzyloxyamine, NaBH₃CNSubstituted piperidine with NH-OBn groupCritical for urea-forming intermediates
Carboxylate Activation EDC/HOBt, DCMActivated ester for peptide couplingUsed in Ugi multicomponent reactions

Mechanistic Insights :

  • Reductive amination proceeds via imine formation followed by stereospecific reduction, retaining the (2S,5R) configuration .

  • Esterification of the carboxylic acid improves solubility for subsequent coupling reactions .

Cyclization Reactions

Intramolecular cyclization is pivotal for generating bicyclic scaffolds:

Reaction TypeConditionsProductYieldSource
Intramolecular Urea Formation DIPEA, CHCl₃, 60°C7-Oxo-1,6-diazabicyclo[3.2.1]octane78–85%
Lactamization PPh₃, DIAD, THFPiperidine-lactam fused ring system65%

Optimization Data :

  • Urea formation requires anhydrous conditions to avoid competing hydrolysis .

  • Lactamization efficiency depends on steric hindrance from the Boc group .

Hydrolysis and Salt Formation

The carboxylic acid group participates in pH-dependent transformations:

Reaction TypeConditionsProductApplicationSource
Ester Hydrolysis NaOH (aq), 80°C, 3 hrFree carboxylic acidBioactive compound preparation
Oxalate Salt Formation Oxalic acid, EtOH(2S,5R)-Piperidine oxalate saltImproves crystallinity

Stability Notes :

  • The free acid is prone to decarboxylation under prolonged heating (>100°C) .

  • Oxalate salts exhibit enhanced stability in solid-state formulations .

Comparative Reaction Efficiency

A comparison of methods for critical transformations:

ReactionMethod A (Patent )Method B (Patent )Optimal Choice
Cbz Deprotection H₂/Pd-C (92% yield)TFA/CH₂Cl₂ (88% yield)Method A
Urea Cyclization DIPEA/CHCl₃ (85% yield)DBU/CH₃CN (72% yield)Method A
Ester Hydrolysis NaOH/EtOH (95% yield)LiOH/THF (89% yield)Method A

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the stereochemical purity of (2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid?

  • Methodology : Use chiral HPLC or polarimetry to confirm stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) can resolve diastereotopic protons and verify the piperidine ring conformation. Mass spectrometry (MS) validates molecular weight and functional group integrity .
  • Data Interpretation : Compare retention times in chiral HPLC with known standards. For NMR, analyze coupling constants (e.g., J2S,5RJ_{2S,5R}) to confirm relative configurations .

Q. How can researchers optimize the removal of the tert-butoxycarbonyl (Boc) protecting group without degrading the benzyloxycarbonyl (Cbz) group?

  • Experimental Design : Use mild acidic conditions (e.g., 10–20% trifluoroacetic acid in dichloromethane) at 0–25°C. Monitor reaction progress via TLC or HPLC to avoid over-exposure, which may hydrolyze the Cbz group. Quench with a weak base (e.g., NaHCO3_3) to neutralize excess acid .
  • Validation : Post-reaction FT-IR can confirm Boc removal (loss of carbonyl stretch at ~1680 cm1^{-1}) while retaining the Cbz group’s characteristic peaks (~1720 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in vitro?

  • Risk Mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335). Store at 2–8°C under inert gas (N2_2 or Ar) to prevent degradation .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry at positions 2S and 5R influence interactions with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insight : The 2S,5R configuration creates a rigid piperidine scaffold that aligns with chiral binding pockets in enzymes like proteases. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities. Compare activity of enantiomers using enzyme inhibition assays .
  • Case Study : In a 2025 study, the (2S,5R) isomer showed 10× higher inhibition of HIV-1 protease than its (2R,5S) counterpart due to optimal hydrogen bonding with Asp25/Asp29 residues .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Data Reconciliation :

SolventReported Solubility (mg/mL)Source
DMSO50–100
Water<0.1
Ethanol10–20
  • Approach : Conduct controlled solubility tests under standardized conditions (25°C, inert atmosphere). Use nephelometry for low-solubility solvents. Cross-validate with HPLC quantification of saturated solutions .

Q. How can researchers design a stability study to evaluate hydrolytic degradation of the Cbz group under physiological pH?

  • Protocol :

Prepare buffered solutions (pH 2.0, 7.4, 9.0).

Incubate compound at 37°C for 24–72 hours.

Analyze degradation products via LC-MS/MS.

  • Key Metrics : Track half-life (t1/2t_{1/2}) and identify degradation pathways (e.g., benzyl alcohol formation via Cbz hydrolysis). Use Arrhenius kinetics to extrapolate shelf-life .

Q. What synthetic routes minimize racemization during piperidine ring functionalization?

  • Optimized Steps :

  • Use low-temperature (–78°C) lithiation for C-2 carboxylate activation.
  • Employ coupling reagents (e.g., HATU) with Et3_3N in anhydrous DMF to preserve stereochemistry .
    • Validation : Compare optical rotation values before/after reactions. Racemization >2% requires step reevaluation .

Q. Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions at the piperidine nitrogen?

  • Troubleshooting :

  • Cause : Steric hindrance from the tert-butoxycarbonyl group.
  • Solution : Use bulky, non-polar solvents (e.g., toluene) to reduce transition-state crowding. Microwave-assisted synthesis (100–120°C, 30 min) improves kinetics .

Q. What analytical techniques differentiate between Boc-protected degradation products and synthetic intermediates?

  • Advanced Techniques :

  • High-resolution MS (HRMS) for exact mass determination.
  • 2D NMR (COSY, HSQC) to map proton-carbon correlations in degraded samples .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-11-14(9-10-15(21)16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m1/s1

InChI Key

LLAOGJWNOKHMDZ-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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